N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide
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Overview
Description
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to a phenyl ring and three methoxy groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide typically involves the reaction of 4-ethoxyaniline with 2,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug.
N-(4-ethoxyphenyl)-2-azetidinones: Compounds with potential antimicrobial activity.
Uniqueness: N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide structure, which can significantly influence its chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-5-24-13-8-6-12(7-9-13)19-18(20)14-10-16(22-3)17(23-4)11-15(14)21-2/h6-11H,5H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQCVKTMFVJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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